methyl 5-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate
Description
Methyl 5-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazin core substituted with a 4-cyclopropyl group, a 4-fluorophenyl ring, and a methyl furan-2-carboxylate side chain. The furan carboxylate moiety may influence solubility and metabolic stability, while the cyclopropyl group could enhance steric and electronic effects compared to bulkier substituents .
Properties
IUPAC Name |
methyl 5-[[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O4/c1-29-21(28)17-9-8-15(30-17)11-25-20(27)19-16(18(24-25)12-2-3-12)10-23-26(19)14-6-4-13(22)5-7-14/h4-10,12H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUGLYFVTAAHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds are often used as building blocks in organic synthesis.
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura coupling. This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The process involves two key steps: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway in organic synthesis. It’s also used in the catalytic protodeboronation of pinacol boronic esters, a process that allows for formal anti-Markovnikov alkene hydromethylation.
Pharmacokinetics
It’s known that similar compounds have a relatively stable and readily prepared organoboron reagent, which contributes to their bioavailability.
Biological Activity
Methyl 5-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring and a pyrazolo[3,4-d]pyridazine moiety, which are known for their diverse biological activities. The presence of the cyclopropyl and fluorophenyl groups may enhance its pharmacological properties. Below is a summary of its structural components:
| Component | Description |
|---|---|
| Furan Ring | A five-membered aromatic ring contributing to the compound's reactivity. |
| Pyrazolo[3,4-d]pyridazine | A bicyclic structure known for kinase inhibition and anticancer properties. |
| Cyclopropyl Group | A three-membered carbon ring that can influence the compound's binding affinity to targets. |
| Fluorophenyl Group | A phenyl ring with a fluorine substituent, enhancing lipophilicity and potential bioactivity. |
Anticancer Properties
Research has indicated that compounds related to pyrazolo[3,4-d]pyridazine demonstrate significant anticancer activity through inhibition of fibroblast growth factor receptors (FGFRs). For instance, derivatives have shown potent enzymatic activity against FGFR, leading to the inhibition of cancer cell proliferation associated with FGFR dysregulation . Specifically, compound 10h from a related study exhibited a tumor growth inhibition (TGI) of 91.6% at a dosage of 50 mg/kg in xenograft models .
The mechanism by which this compound exerts its effects likely involves:
- Kinase Inhibition : The pyrazolo[3,4-d]pyridazine scaffold interacts with specific kinase targets, disrupting signaling pathways essential for cancer cell survival and proliferation.
- Apoptosis Induction : By inhibiting key receptors involved in cell growth, the compound may promote programmed cell death in malignant cells.
- Oxidative Stress Modulation : The compound may influence oxidative stress pathways, potentially enhancing its anticancer efficacy .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on related compounds to identify structural features critical for biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Cyclopropyl | Enhances binding affinity to target kinases. |
| Fluorine Substitution | Increases lipophilicity and bioavailability. |
| Furan Ring Integration | Contributes to overall stability and reactivity. |
Studies have shown that modifications to the core structure can significantly impact the potency against FGFRs and other targets .
Case Studies and Research Findings
- In Vitro Studies : Various derivatives of pyrazolo[3,4-d]pyridazine have been synthesized and evaluated for their ability to inhibit cancer cell lines. Notably, compounds with specific substitutions demonstrated enhanced inhibitory effects against FGFR1 and other kinases .
- In Vivo Efficacy : In animal models, certain derivatives have shown promising results in reducing tumor size and improving survival rates when administered at therapeutic doses . For example, studies involving xenograft models have highlighted the efficacy of these compounds in targeting FGFR-related pathways.
- Comparative Analysis : When compared with other known inhibitors, this compound displayed superior selectivity and potency in inhibiting cancer cell growth .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing additional reactive sites.
| Reaction Conditions | Outcome |
|---|---|
| 1M NaOH, reflux, 6 hrs | Conversion to 5-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylic acid |
| H₂SO₄ (10%), ethanol, 80°C | Partial hydrolysis with concurrent stability of pyridazine core |
Heterocyclic Core Reactivity
The pyrazolo[3,4-d]pyridazine system participates in electrophilic substitutions and cycloadditions. The electron-deficient pyridazine ring facilitates nucleophilic attacks at C-3 and C-5 positions .
Key Observations
-
Electrophilic Aromatic Substitution :
Reacts with nitrating agents (HNO₃/H₂SO₄) at C-3, yielding nitro derivatives for further functionalization . -
Cycloaddition :
The furan ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under microwave irradiation (110°C, 30 min) .
Nucleophilic Substitution
The cyclopropyl group remains inert under mild conditions but undergoes ring-opening reactions with strong electrophiles (e.g., Br₂ in CCl₄) to form brominated intermediates.
Oxidation-Reduction
-
Furan Oxidation :
Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the furan ring to a γ-lactone. -
Pyridazine Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine N–O bond, yielding a dihydropyridazine derivative .
Stability and Reaction Optimization
-
pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) media, requiring buffered conditions for reactions.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity in cycloadditions, while THF stabilizes intermediates .
Mechanistic Insights
The compound’s reactivity is governed by:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazoline Derivatives with 4-Fluorophenyl Substitutions
Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () share the 4-fluorophenyl group but differ in core structure (pyrazoline vs. pyrazolo-pyridazin). Key differences include:
- Core Reactivity : Pyrazolines are partially saturated, reducing aromaticity compared to the fully conjugated pyrazolo-pyridazin system, which may impact electron distribution and binding affinity .
Table 1: Structural Comparison with Pyrazoline Derivatives
Furopyridazinone Analogs
2-Substituted 6-methylfuro[2,3-d]pyridazin-7(6H)-ones () share the furan-pyridazin linkage but lack the pyrazole ring and cyclopropyl group. Critical distinctions include:
- Synthetic Routes: employs alkynyl-chloropyridazinones and KOH in dioxane, whereas the target compound’s synthesis likely involves multi-step coupling reactions to integrate the pyrazole and cyclopropyl groups .
- Electronic Effects: The methyl ester in the target compound may stabilize the furan ring through resonance, contrasting with the ketone oxygen in furopyridazinones, which could increase electrophilicity .
Heterocyclic Compounds with Ester Functionality
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares ester groups but features an imidazopyridine core. Key contrasts include:
- Aromaticity : The pyrazolo-pyridazin core is fully aromatic, while ’s imidazopyridine is partially saturated, affecting π-π stacking interactions in biological targets .
- Bioactivity: Nitrophenyl and cyano groups in ’s compound may confer distinct electronic properties compared to the target’s 4-fluorophenyl and cyclopropyl groups .
Table 2: Functional Group Impact
Q & A
Q. What are the optimal reaction conditions for synthesizing methyl 5-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate?
Synthesis typically involves multi-step protocols, including cyclization, coupling, and functional group modifications. Key conditions include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for coupling reactions .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Catalysts : Palladium-based catalysts or triethylamine may enhance coupling efficiency .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. How can the molecular structure of this compound be confirmed post-synthesis?
Structural validation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., cyclopropyl, fluorophenyl) and confirm regioselectivity .
- Mass Spectrometry (MS) : High-resolution MS verifies the molecular formula (e.g., C₂₃H₁₉FN₄O₅) and detects isotopic patterns .
- X-ray crystallography : Resolves bond lengths and angles, critical for confirming stereochemistry in heterocyclic cores .
Intermediate Research Questions
Q. What analytical techniques are critical for monitoring reaction intermediates?
- High-Performance Liquid Chromatography (HPLC) : Tracks reaction progress and quantifies intermediates using UV detection (λ = 254 nm) .
- Thin-Layer Chromatography (TLC) : Rapidly assesses reaction completion with silica plates and fluorescent indicators .
- Infrared (IR) Spectroscopy : Detects functional group transformations (e.g., carbonyl formation at ~1700 cm⁻¹) .
Q. How does the fluorophenyl substituent influence the compound’s reactivity?
The electron-withdrawing fluorine atom stabilizes the pyrazolo-pyridazine core via resonance, reducing susceptibility to nucleophilic attack. This enhances thermal stability during reactions like alkylation or oxidation . Controlled experiments with non-fluorinated analogs show faster degradation under similar conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Comparative SAR Studies : Analyze analogs from databases (e.g., PubChem) to identify activity cliffs. For example, replacing the cyclopropyl group with bulkier substituents (e.g., isopropyl) may reduce kinase inhibition potency due to steric hindrance .
- Dose-Response Curves : Validate IC₅₀ discrepancies using standardized assays (e.g., kinase inhibition assays with ATP concentration controls) .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to reconcile in vitro/in vivo mismatches .
Q. How can in silico methods optimize this compound’s pharmacokinetic profile?
- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.5), permeability (Caco-2 model), and cytochrome P450 interactions .
- Metabolic Stability : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) to guide structural modifications (e.g., methyl ester hydrolysis to improve bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
